1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

Description

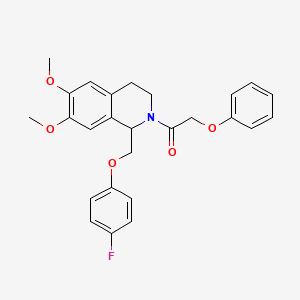

This compound is a synthetic small molecule featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core substituted with a 4-fluorophenoxy methyl group at the 1-position and a phenoxy ethanone moiety at the 2-position. The fluorine atom on the phenoxy group and the ethanone linker may influence lipophilicity, binding affinity, and metabolic stability.

Properties

IUPAC Name |

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO5/c1-30-24-14-18-12-13-28(26(29)17-33-20-6-4-3-5-7-20)23(22(18)15-25(24)31-2)16-32-21-10-8-19(27)9-11-21/h3-11,14-15,23H,12-13,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCREBKMFNFVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone is a complex organic compound with significant biological activity. Its unique structure, which incorporates multiple functional groups, positions it as a candidate for various pharmacological applications, particularly in cancer treatment and neuropharmacology.

- Molecular Formula : C26H26FNO4

- Molecular Weight : 435.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain protein kinases involved in cell proliferation and survival, thus exhibiting potential anticancer properties . Additionally, its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders .

Anticancer Activity

Studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines. A notable study indicated that it inhibits the growth of breast cancer cells by inducing apoptosis and blocking cell cycle progression. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Inhibits cell cycle progression |

| A549 (Lung Cancer) | 18 | Modulates PI3K/Akt signaling pathway |

Neuropharmacological Effects

The compound has also been evaluated for its neuroprotective effects. In vivo studies demonstrated that it could enhance cognitive function and reduce neuroinflammation in models of Alzheimer's disease. The proposed mechanism involves the inhibition of neurotoxic agents and the promotion of neurotrophic factors .

Case Studies

-

Case Study on Breast Cancer :

- A preclinical trial used MCF-7 cells treated with varying concentrations of the compound. Results showed a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptotic markers.

-

Neuroprotection in Alzheimer's Models :

- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tests and reduced amyloid plaque formation in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives reported in pharmacological and synthetic studies. Below is a comparative analysis:

Structural Analogues

| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Notes | Reference |

|---|---|---|---|---|

| Target Compound | C27H25FNO5 | 4-Fluorophenoxy methyl, phenoxy ethanone | Hypothesized sigma receptor interaction; structural similarity to CNS-active ligands | |

| 6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2-ylmethanone | C26H24FNO6 | 4-Methoxyphenoxy methyl, 2-fluorophenyl methanone | No explicit activity reported; methoxy vs. fluoro substituent may alter receptor affinity | |

| 1-(1-((4-Fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)-2-(naphthalen-1-yl)ethanone | C29H25FNO4 | 4-Fluorophenoxy methyl, naphthalen-1-yl ethanone | Increased lipophilicity due to naphthyl group; potential for enhanced membrane permeability | |

| 8h (HIV-1 RT inhibitor) | C23H25N3O4 | 3-Chlorophenyl amino, ethanone linker | 74.82% HIV-1 RT inhibition at 100 µM; electron-withdrawing groups enhance activity | |

| (2Z)-2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone | C20H17FNO3 | Fluorophenyl ethanone, conjugated dihydroisoquinoline | Structural rigidity may favor sigma receptor binding |

Functional Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenoxy group (electron-withdrawing) may enhance sigma receptor binding compared to the 4-methoxyphenoxy analog (electron-donating) in . In HIV-1 RT inhibitors (), chloro substituents (electron-withdrawing) on phenyl rings improved activity, suggesting the target’s fluorine could similarly optimize interactions .

- Aromatic Moieties: Replacement of phenoxy with naphthalen-1-yl () increases hydrophobicity, which could enhance CNS penetration but reduce solubility .

Research Findings and Mechanistic Insights

Sigma Receptor Interactions

- Rat liver and kidney studies () identified sigma-1 (25 kDa) and sigma-2 (21.5 kDa) receptors. Fluorophenyl-containing ligands, like the target compound, may exhibit affinity for these receptors due to structural parallels with haloperidol analogs .

- The 4-fluorophenoxy group’s electronic profile aligns with high-affinity sigma ligands, which often feature halogens or electron-withdrawing substituents .

HIV-1 RT Inhibition Potential

- Compounds with 6,7-dimethoxy-3,4-dihydroisoquinoline cores () showed moderate to strong RT inhibition. While the target compound lacks the amino substituents critical for RT binding in , its phenoxy group could engage hydrophobic pockets in the RT non-nucleoside inhibitor binding pocket (NNIBP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.